![molecular formula C59H114O6 B3026156 Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)

Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

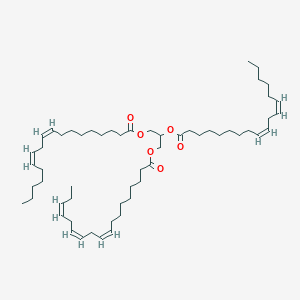

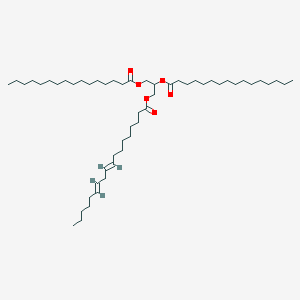

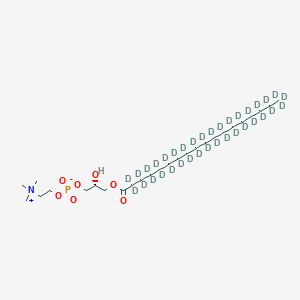

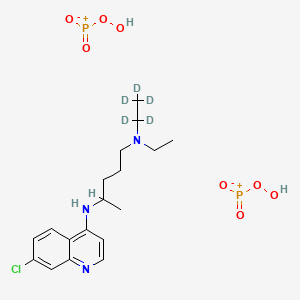

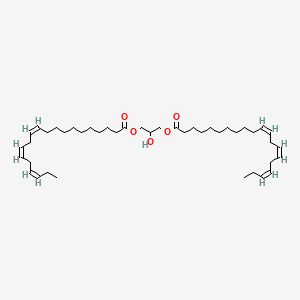

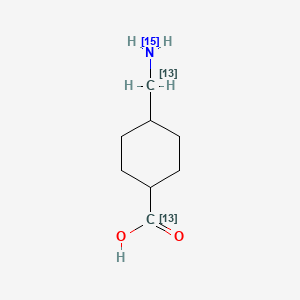

Su fórmula química es C59H114O6, y su peso molecular es 919.53 g/mol . Este triacilglicerol consta de ácido esteárico en las posiciones sn-1 y sn-2 y ácido araquidónico en la posición sn-3 . Ahora, exploremos sus métodos de preparación, reacciones químicas, aplicaciones científicas, mecanismo de acción y comparaciones con compuestos similares.

Métodos De Preparación

Las rutas sintéticas para 1,2-Distearoyl-3-Arachidoyl-rac-glicerol implican reacciones de esterificación entre el ácido esteárico y el ácido araquidónico con glicerol. Los métodos de producción industrial pueden variar, pero normalmente implican procesos de extracción y purificación de lípidos.

Análisis De Reacciones Químicas

1,2-Distearoyl-3-Arachidoyl-rac-glicerol puede experimentar diversas reacciones, incluida la oxidación, reducción y sustitución. Los reactivos y condiciones comunes dependen del tipo específico de reacción. Los principales productos formados a partir de estas reacciones incluyen triacilgliceroles modificados con composiciones de ácidos grasos alteradas.

Aplicaciones Científicas De Investigación

Este compuesto encuentra aplicaciones en varios campos:

Química: Se utiliza como compuesto modelo para estudios de lípidos y como patrón de referencia.

Biología: Se investiga por su papel en el metabolismo lipídico celular y la estructura de las membranas.

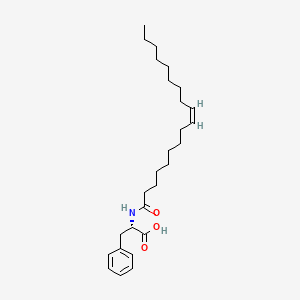

Medicina: Se explora por sus potenciales efectos terapéuticos, como las propiedades antiinflamatorias.

Industria: Se emplea en la ciencia alimentaria, la cosmética y las formulaciones farmacéuticas.

Mecanismo De Acción

Los efectos del 1,2-Distearoyl-3-Arachidoyl-rac-glicerol probablemente impliquen interacciones con las membranas celulares, las vías de señalización lipídica y las enzimas relacionadas con los lípidos. Se necesitan más investigaciones para dilucidar sus mecanismos precisos.

Comparación Con Compuestos Similares

Si bien el 1,2-Distearoyl-3-Arachidoyl-rac-glicerol es único debido a su composición específica de ácidos grasos, los compuestos similares incluyen otros triacilgliceroles con diferentes cadenas acilo.

Propiedades

IUPAC Name |

2,3-di(octadecanoyloxy)propyl icosanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H114O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGIMQPGGNOOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H114O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)